methyl 5-methyl-1,1-dioxo-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate
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Overview
Description
Methyl 5-methyl-1,1-dioxo-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a complex organic compound that belongs to the class of thiadiazines This compound is characterized by its unique structure, which includes a thiadiazine ring, a pyrrolidine moiety, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-1,1-dioxo-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazine Ring: The thiadiazine ring can be synthesized through the reaction of appropriate thioamide and hydrazine derivatives under controlled conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine group is introduced via nucleophilic substitution reactions, often using pyrrolidine and an appropriate leaving group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-1,1-dioxo-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine moiety or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-methyl-1,1-dioxo-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 5-methyl-1,1-dioxo-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of specific enzymes. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one: Another compound with a similar ester group but different ring structure.
2-(2,5-Dioxopyrrolidin-1-yl)ethyl methyl fumarate: Contains a pyrrolidine moiety but differs in the overall structure and functional groups.
Uniqueness
Methyl 5-methyl-1,1-dioxo-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate is unique due to its combination of a thiadiazine ring, pyrrolidine moiety, and carboxylate ester group
Properties
Molecular Formula |
C12H17N3O5S |
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Molecular Weight |
315.35 g/mol |
IUPAC Name |
methyl 5-methyl-1,1-dioxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,6-thiadiazine-4-carboxylate |
InChI |
InChI=1S/C12H17N3O5S/c1-9-10(12(17)20-2)7-15(21(18,19)13-9)8-11(16)14-5-3-4-6-14/h7H,3-6,8H2,1-2H3 |
InChI Key |
PLRVYMLPQKKTCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)N(C=C1C(=O)OC)CC(=O)N2CCCC2 |
Origin of Product |
United States |
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